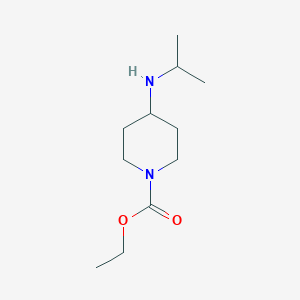
Ethyl 4-(isopropylamino)piperidine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-(isopropylamino)piperidine-1-carboxylate, commonly known as EIPC, is a chemical compound that belongs to the class of piperidine derivatives. EIPC has been the subject of scientific research due to its potential as a pharmacological agent.
Wirkmechanismus
EIPC works by binding to specific receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. This binding activity leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. The exact mechanism of EIPC's action is still under investigation.
Biochemische Und Physiologische Effekte
Studies have shown that EIPC can produce a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. EIPC has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
EIPC has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, EIPC also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on EIPC. One area of interest is its potential as a treatment for neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of EIPC with improved selectivity and potency. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of EIPC.
Wissenschaftliche Forschungsanwendungen
EIPC has been studied for its potential as a pharmacological agent in various scientific research applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. EIPC has also shown promise as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
104605-11-0 |
|---|---|
Produktname |
Ethyl 4-(isopropylamino)piperidine-1-carboxylate |
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
ethyl 4-(propan-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)13-7-5-10(6-8-13)12-9(2)3/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
YQTFNXBVTDBPHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(C)C |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

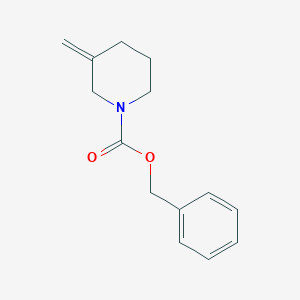
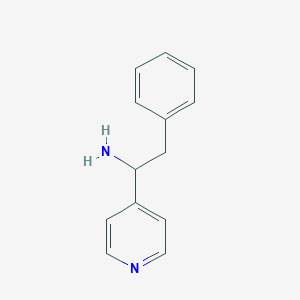
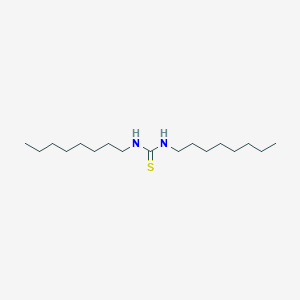
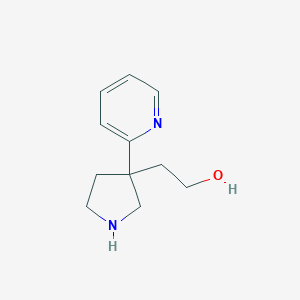
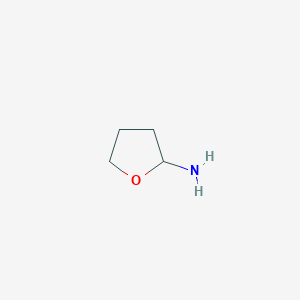
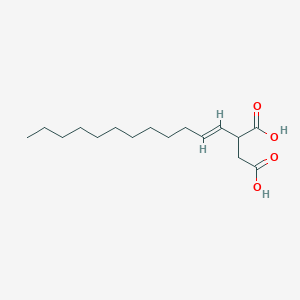
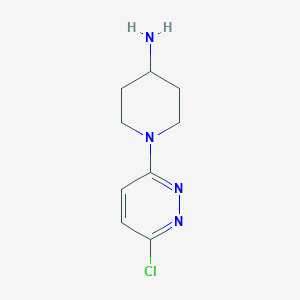

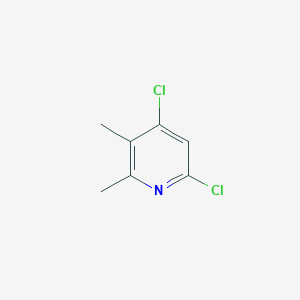
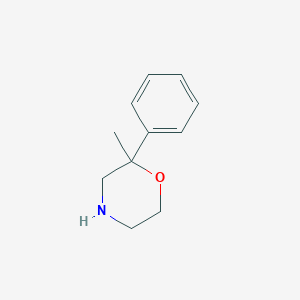
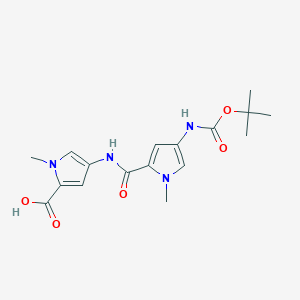
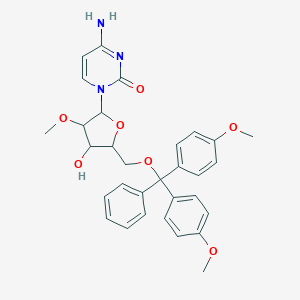
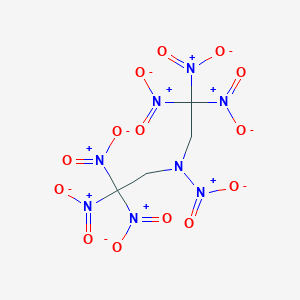
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)